1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of both bromophenyl and trifluoromethyl groups in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the trifluoromethylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the trifluoromethylphenyl group is introduced using a trifluoromethylphenyl ketone and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Scientific Research Applications
1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-(4-bromophenyl)-N-[[3-(methyl)phenyl]methyl]pyrrole-2-carboxamide: This compound has a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and interactions with molecular targets.
The unique combination of bromophenyl and trifluoromethyl groups in this compound makes it distinct from these similar compounds, potentially offering different reactivity and biological effects.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrF3N2O/c20-15-6-8-16(9-7-15)25-10-2-5-17(25)18(26)24-12-13-3-1-4-14(11-13)19(21,22)23/h1-11H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMDUJGLBDVVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=CN2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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